molecular formula C24H28F2N6O3S B569285 Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor CAS No. 274693-49-1

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor

Cat. No. B569285
CAS RN: 274693-49-1
M. Wt: 518.584
InChI Key: GIHHRVYXULTCNA-FNOIDJSQSA-N
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Description

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is an intermediate in the synthesis of Deshydroxyethoxy Ticagrelor-d7 . It is an analog of Ticagrelor, an antiplatelet agent, and preventative in the treatment of heart attacks, myocardial infarction, and other pulmonary diseases .


Molecular Structure Analysis

The molecular formula of Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor is C24H28F2N6O3S . The molecular weight is 518.6 g/mol . The IUPAC name is (3aR,4S,6R,6aS)-6-[7-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol .

Scientific Research Applications

Pharmacokinetics and Metabolism

Ticagrelor is rapidly absorbed and metabolized in the human body, leading to the formation of a major active metabolite, AR-C124910XX, through O-deethylation. The recovery of radioactivity post-administration shows significant excretion through feces, with minor renal clearance, highlighting its excretion pathway and the minor role of renal clearance for Ticagrelor and its metabolites (Teng et al., 2010).

Platelet Aggregation and Antiplatelet Therapy

Research demonstrates Ticagrelor's efficacy as a platelet aggregation inhibitor, significantly reducing bleeding time and platelet aggregation in healthy volunteers compared to controls. Its role as a P2Y12 receptor antagonist emphasizes its potential in preventing atherothrombotic events in patients with acute coronary syndromes without the significant increase in major bleeding rates (Teng et al., 2014).

Adenosine-Induced Effects

Ticagrelor enhances adenosine-induced coronary vasodilatory responses and increases adenosine plasma concentration. This unique property may contribute to its beneficial effects in patients with acute coronary syndromes by inhibiting adenosine uptake by red blood cells, thereby augmenting adenosine's physiological effects on coronary blood flow and potentially enhancing its antiplatelet therapy benefits (Bonello et al., 2014).

Impact on Myocardial Infarction

Ticagrelor has been shown to limit myocardial infarct size in models of ischemia-reperfusion injury. Its mechanism of action appears to involve adenosine receptor activation, which leads to upregulation of endothelial nitric oxide synthase and cyclooxygenase-2 activity, providing a protective effect against myocardial infarction (Nanhwan et al., 2014).

Sepsis-Induced Myocardial Injury

In a mouse model of sepsis, Ticagrelor alleviated sepsis-induced myocardial injury via an adenosine-dependent pathway. It was found to reduce inflammation, cardiomyocyte apoptosis, and improve cardiac function, highlighting its potential therapeutic effect beyond its antiplatelet action (Tang et al., 2020).

Synthesis and Chemical Structure

Studies also explore the synthesis and chemical structure of Ticagrelor, providing insights into its molecular architecture and the interactions that govern its pharmacological activity. The structural analysis reveals the importance of specific molecular interactions in its efficacy as a medication (Zeng Zhi-xua, 2015).

properties

IUPAC Name

(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F2N6O3S/c1-4-7-36-23-28-21(27-15-9-12(15)11-5-6-13(25)14(26)8-11)18-22(29-23)32(31-30-18)16-10-17(33)20-19(16)34-24(2,3)35-20/h5-6,8,12,15-17,19-20,33H,4,7,9-10H2,1-3H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHHRVYXULTCNA-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)O)NC5CC5C6=CC(=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)O)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F2N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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